2-iodo-1H-indole
Overview
Description
2-iodo-1H-indole is a useful research compound. Its molecular formula is C8H6IN and its molecular weight is 243.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of 2-Substituted Indoles : 2-iodo-1H-indole is used in synthesizing 2-substituted indoles, which are valuable in high yields and tolerate functionalities like halides, nitro, and cyano groups. This method is crucial in the field of organic synthesis (Sanz, Guilarte, & Castroviejo, 2008).
Formation of Bioactive Compounds : It is instrumental in forming 5H-pyrazino[2,3-b]indoles, a type of bioactive compound, from 2-iodo-3-nitro-1-(phenylsulfonyl)indole (Mannes, Onyango, & Gribble, 2016).
C-C and C-N Bonds Formation : The compound aids in iodine-promoted regioselective C-C and C-N bonds formation, leading to various bioactive 2,3'-biindoles and 4-(1H-indol-2-yl)morpholine derivatives (Li, Ji, Wang, Ali, & Liang, 2011).
Synthesis of Pyrroloindoles : It facilitates copper-catalyzed cyclization of 2-iodo-tryptophan derivatives to yield polysubstituted, enantioenriched tetrahydropyrrolo[2,3-b]indoles, key molecules in biologically active alkaloids (Coste et al., 2008).
Synthesis of Indolo[2,1-a]isoquinolines : It is used in the copper-catalyzed C-C coupling and cyclization with 1,3-diketones to produce indolo[2,1-a]isoquinolines (Lee, Dao, Kim, & Cho, 2018).
Direct C-2 Arylation of Indoles : The room-temperature direct C-2 arylation of indoles with iodoarenes using this compound leads to the synthesis of novel compounds in excellent yields (Lebrasseur & Larrosa, 2008).
Synthesis of Alkylated Indoles : It enables the easy synthesis of 2-alkylated indole derivatives and 2,2′-bis(indolyl)methanes, exhibiting selective recognition and sensing ability towards certain anions (Bayindir & Saracoglu, 2016).
Potential in Anticancer Research : Indole derivatives, synthesized using this compound, have potential as anticancer agents and may play a role in designing anti-SARS CoV-2 therapy (Gobinath et al., 2021).
Synthesis of Polysubstituted Indole-2-carbonitriles : Cross-coupling reactions of this compound can prepare these compounds, which are important in various applications (Hrizi et al., 2021).
Safety and Hazards
“2-iodo-1H-indole” is classified as a dangerous substance . It has hazard statements H311-H302-H315-H318, indicating that it is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
Indole derivatives are known to influence various biological pathways due to their broad-spectrum biological activities
Result of Action
Given the wide range of biological activities of indole derivatives , it can be inferred that this compound may have similar effects
Properties
IUPAC Name |
2-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIHHIRJUPXETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456264 | |
Record name | 2-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26340-49-8 | |
Record name | 2-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions have been explored using 2-iodo-1H-indole as a starting material for the synthesis of complex molecules?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing indole-containing natural products and pharmaceutical compounds. The provided research highlights its use in palladium-catalyzed reactions [] and nickel/photoredox-catalyzed reactions [].
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